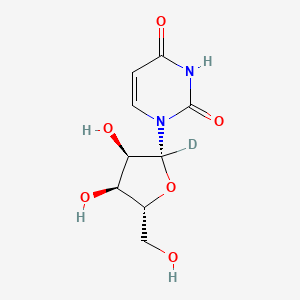

Uridine-d

Beschreibung

Uridine-d refers to deuterated derivatives of uridine, a ribonucleoside composed of uracil attached to a ribose ring (C₉H₁₂N₂O₆, MW = 244.20) . Deuterated forms, such as 5-Methyl this compound₄ (MW = 248.22), involve selective replacement of hydrogen atoms with deuterium, enhancing metabolic stability via the kinetic isotope effect. These compounds are critical in pharmacokinetic studies, tracer research, and drug development due to their prolonged half-life and reduced enzymatic degradation .

Eigenschaften

Molekularformel |

C9H12N2O6 |

|---|---|

Molekulargewicht |

245.21 g/mol |

IUPAC-Name |

1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8D |

InChI-Schlüssel |

DRTQHJPVMGBUCF-OATXHMITSA-N |

Isomerische SMILES |

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=O)NC2=O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Dihydrouridin kann durch die Reduktion von Uridin synthetisiert werden. Der Reduktionsprozess beinhaltet typischerweise die Verwendung eines Reduktionsmittels wie Natriumborhydrid oder katalytischer Hydrierung. Die Reaktionsbedingungen umfassen ein geeignetes Lösungsmittel, wie z. B. Methanol oder Ethanol, und eine kontrollierte Temperatur, um die selektive Reduktion des Uridinmoleküls zu Dihydrouridin sicherzustellen.

Industrielle Produktionsverfahren: Die industrielle Produktion von Dihydrouridin beinhaltet die Fermentation von Mikroorganismen, die natürlicherweise Uridin produzieren. Der Fermentationsprozess wird optimiert, um die Ausbeute an Uridin zu erhöhen, das anschließend chemisch reduziert wird, um Dihydrouridin zu produzieren. Der Reinigungsprozess umfasst Kristallisations- und Chromatographietechniken, um hochreines Dihydrouridin zu erhalten, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydrouridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Dihydrouridin kann oxidiert werden, um Uridin zu bilden.

Reduktion: Wie bereits erwähnt, kann Uridin reduziert werden, um Dihydrouridin zu bilden.

Substitution: Dihydrouridin kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxylgruppen an der Ribose-Einheit durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und katalytische Hydrierung sind häufig verwendete Reduktionsmittel.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte:

Oxidation: Das Hauptprodukt ist Uridin.

Reduktion: Das Hauptprodukt ist Dihydrouridin.

Substitution: Die Produkte variieren je nach eingeführten Substituenten, z. B. acylierte oder alkylierte Uridinderivate.

Wissenschaftliche Forschungsanwendungen

Dihydrouridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Dihydrouridin wird als Baustein bei der Synthese verschiedener Nucleoside-Analoga und -Derivate verwendet.

Biologie: Es spielt eine Rolle bei der Untersuchung der RNA-Struktur und -Funktion, insbesondere beim Verständnis der Faltung und Stabilität von Transferribonukleinsäuren.

5. Wirkmechanismus

Dihydrouridin übt seine Wirkungen aus, indem es in RNA-Moleküle eingebaut wird, wo es die Struktur und Stabilität der RNA beeinflusst. Das Vorhandensein von Dihydrouridin in RNA kann die Faltung und Funktion der RNA beeinflussen, was zu Veränderungen der Genexpression und der Proteinsynthese führt. Die molekularen Ziele von Dihydrouridin umfassen verschiedene RNA-Moleküle, und die beteiligten Wege beziehen sich auf die RNA-Prozessierung und -Translation .

Ähnliche Verbindungen:

Uridin: Die Stammverbindung von Dihydrouridin, die ein Standard-Nucleotid in RNA ist.

Pseudouridin: Ein weiteres modifiziertes Nucleotid, das in RNA vorkommt und für seine Rolle bei der Stabilisierung von RNA-Strukturen bekannt ist.

Cytidin: Ein Nucleotid, das Uridin ähnelt, aber eine Cytosinbase anstelle von Uracil besitzt.

Einzigartigkeit von Dihydrouridin: Dihydrouridin ist aufgrund seiner reduzierten Form einzigartig, die im Vergleich zu seiner Stammverbindung, Uridin, unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein von Dihydrouridin in RNA trägt zur Flexibilität und korrekten Faltung von RNA-Molekülen bei, was bei anderen Nucleotiden nicht beobachtet wird .

Wirkmechanismus

Uridine-d exerts its effects by incorporating into RNA molecules, where it influences the structure and stability of the RNA. The presence of this compound in RNA can affect the folding and function of the RNA, leading to changes in gene expression and protein synthesis. The molecular targets of this compound include various RNA molecules, and the pathways involved are related to RNA processing and translation .

Vergleich Mit ähnlichen Verbindungen

Chemical Structures and Modifications

Uridine-d differs from its parent compound and other derivatives in isotopic substitution and functional group additions. Key comparisons include:

Key Observations :

- Isotopic Labeling : this compound₄ exhibits minimal structural deviation from uridine but significantly alters metabolic stability .

- Functional Additions : Phosphate (UMP, UDPG) or methyl groups (5-Methyluridine) expand biological roles, such as energy transfer (UMP) or antiviral activity (5-Methyluridine) .

Reaction Efficiency :

Pharmacokinetic Data :

| Compound | Half-life (hr) | Metabolic Pathway | Bioavailability (%) |

|---|---|---|---|

| Uridine | 1–2 | Hepatic/renal clearance | 20–30 |

| This compound₄ | 3–5 | Reduced CYP450 oxidation | 40–50 |

| UMP | 0.5–1 | Rapid dephosphorylation | <10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.